Antiproliferative Activity vs Doxorubicin in MCF-7 Cells
Novel N,N-dimethylbenzenesulfonamide derivatives bearing pyridine, thiophene, thiazole, and chromene moieties were evaluated for antiproliferative activity against the human breast cancer cell line MCF-7. Five derivatives (compounds 6, 9, 11, 16, and 17) demonstrated IC₅₀ values of 21.81, 25.50, 20.60, 25.83, and 31.20 μM respectively, each outperforming the positive control doxorubicin (IC₅₀ = 32.00 μM) [1]. The most potent derivative, compound 11, exhibited an IC₅₀ that is 35.6% lower (i.e., more potent) than doxorubicin. This scaffold-dependent activity establishes the N,N-dimethylbenzenesulfonamide pharmacophore as a viable antiproliferative chemotype distinct from anthracycline-based comparators. Note: these data are for derivatives incorporating the N,N-dimethylbenzenesulfonamide moiety, not the parent N1,N1-dimethylbenzene-1,3-disulfonamide itself; the parent serves as a key synthetic intermediate for accessing this compound class.
| Evidence Dimension | In vitro antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 11 (N,N-dimethylbenzenesulfonamide-chromene derivative): IC₅₀ = 20.60 μM; Compound 6: 21.81 μM; Compound 9: 25.50 μM; Compound 16: 25.83 μM; Compound 17: 31.20 μM |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 32.00 μM |
| Quantified Difference | Compound 11 is 1.55-fold more potent than doxorubicin (ΔIC₅₀ = 11.40 μM; 35.6% lower IC₅₀) |
| Conditions | Human breast cancer cell line MCF-7; in vitro antiproliferative assay (exact incubation time not specified in abstract) |
Why This Matters
For procurement decisions in anticancer drug discovery, the parent disulfonamide scaffold enables access to derivatives that exceed the potency of the clinical benchmark doxorubicin, justifying its selection as a privileged synthetic intermediate over non-sulfonamide building blocks.
- [1] Bashandy MS, Alsaid MS, Arafa RK, Ghorab MM. Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. J Enzyme Inhib Med Chem. 2014;29(5):619-627. DOI: 10.3109/14756366.2013.833197 View Source
